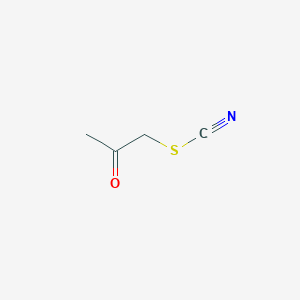

2-Oxopropyl thiocyanate

Description

Classical and Modern Approaches to α-Thiocyanation of Carbonyl Compounds

The direct α-thiocyanation of ketones and other carbonyl compounds has been the subject of extensive research, leading to the development of numerous synthetic protocols. tandfonline.comresearchgate.net These methods can be broadly categorized into nucleophilic substitution, electrophilic thiocyanation, and free-radical mediated processes.

A traditional and straightforward route to α-thiocyanatoketones involves the nucleophilic substitution of α-haloketones with a thiocyanate (B1210189) salt. researchgate.netmdpi.com This method is effective for substrates like phenacyl halides. mdpi.com However, its utility can be limited for substrates possessing β-hydrogens or conjugating groups at the β-carbon, where side reactions may occur. mdpi.com

A modified procedure involves the reaction of ethyl 2-bromoacetate with well-ground ammonium (B1175870) thiocyanate in refluxing isopropanol, followed by workup, to yield ethyl 2-thiocyanatoacetate. mdpi.com A similar approach, with slight modifications, can be used for the synthesis of 2-oxopropyl thiocyanate. mdpi.com

Another strategy involves the in-situ generation of an α-sulfonyloxy ketone intermediate from a ketone, which then undergoes nucleophilic substitution with a thiocyanate ion. koreascience.kr For instance, the reaction of aryl ketones with [hydroxy(2,4-dinitrobenzenesulfonyloxy)iodo]benzene (HDNIB) in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) generates the corresponding α-[(2,4-dinitrobenzene)sulfonyl]oxy ketone. Subsequent treatment with a thiocyanate salt affords the desired α-thiocyanatoketone in good yield. koreascience.kr The choice of the sulfonyloxy group is crucial, as better leaving groups like 2,4-dinitrobenzenesulfonate (B1228243) lead to higher yields compared to tosylate or nosylate (B8438820) groups. koreascience.kr

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Aryl Ketone | 1. HDNIB, [bmim]BF4; 2. NaN3 or KSCN | α-Azido or α-Thiocyanatoketone | High | koreascience.kr |

| Ethyl 2-bromoacetate | NH4SCN, i-PrOH | Ethyl 2-thiocyanatoacetate | - | mdpi.com |

| α-Haloketones | Thiocyanate Salt | α-Thiocyanatoketone | Excellent (for phenacyl halides) | mdpi.com |

| α-Tosyloxy ketones | NaN3, Surfactant Pillared Clay | α-Azidoketones | - | mdpi.com |

This table summarizes various nucleophilic substitution methods for the synthesis of α-thiocyanatoketones and related compounds.

Electrophilic thiocyanation offers a direct pathway for the formation of a carbon-sulfur bond and is a highly valuable reaction in organic synthesis. tandfonline.comingentaconnect.com This approach typically involves the reaction of an enol or enolate form of a carbonyl compound with an electrophilic thiocyanating agent.

A variety of reagents and catalytic systems have been developed for this purpose. One effective method employs ammonium thiocyanate (NH4SCN) in the presence of an oxidizing agent. For example, the combination of NH4SCN and molecular iodine (I2) in refluxing methanol (B129727) provides excellent yields of α-ketothiocyanates from ketones with α-hydrogens. tandfonline.com This method is cost-effective and applicable to a range of substituted and sterically hindered acetophenones. tandfonline.com

Another approach utilizes ceric ammonium nitrate (B79036) (CAN) as an oxidant with NH4SCN in methanol at room temperature, often with a phase-transfer catalyst like 18-crown-6 (B118740) ether, to achieve high yields. tandfonline.com Other oxidizing systems include N-bromosuccinimide (NBS) and diethyl azodicarboxylate (DEAD). tandfonline.com

Heterogeneous catalysts have also gained prominence due to their environmental and economic benefits. ingentaconnect.com Amberlyst-15, a polystyrene-based cation exchange resin, has been shown to effectively catalyze the thiocyanation of enolizable ketones with ammonium thiocyanate in acetonitrile (B52724) at room temperature, affording the corresponding α-thiocyanato ketones in excellent yields. ingentaconnect.com

More recently, specialized electrophilic thiocyanating reagents have been developed. N-thiocyanatosaccharin, prepared from saccharin, has been used for the electrophilic thiocyanation of various nucleophiles, including β-keto carbonyl compounds and aromatic ketones, with high yields under mild conditions. nih.gov

| Ketone Substrate | Reagent System | Product | Yield (%) | Reference |

| Acetophenone | NH4SCN, I2, MeOH (reflux) | α-Thiocyanatoacetophenone | High | tandfonline.com |

| Various Ketones | NH4SCN, CAN, 18-crown-6, MeOH | α-Thiocyanatoketones | High | tandfonline.com |

| Acetophenone | NH4SCN, Amberlyst-15, MeCN | 1-Phenyl-2-thiocyanatoethanone | 89 | ingentaconnect.com |

| β-Keto carbonyls | N-Thiocyanatosaccharin | α-Thiocyanato-β-keto carbonyls | up to 99 | nih.gov |

This table presents a selection of electrophilic thiocyanation methods for the synthesis of α-thiocyanatoketones.

Free radical pathways provide an alternative for the α-thiocyanation of carbonyl compounds. These reactions often involve the generation of a thiocyanate radical (•SCN), which then reacts with the carbonyl substrate. researchgate.net

One method involves the use of potassium persulfate (K2S2O8) as an oxidant to promote the thiocyanation of α-amino carbonyl compounds, leading to aromatic thiocyanates in high yields. researchgate.netbohrium.com AIBN (Azobisisobutyronitrile) can also be used as a radical initiator for the thiocyanation of C(sp2)–H bonds in cyclic α,β-unsaturated ketones. researchgate.net

Direct Oxy-/Hydroxy-Thiocyanation of Unsaturated Hydrocarbons

The direct difunctionalization of unsaturated hydrocarbons, such as alkenes and alkynes, offers an atom-economical approach to complex molecules. chemrevlett.comchemrevlett.com Oxy- and hydroxy-thiocyanation reactions are powerful tools for the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols. chemrevlett.comchemrevlett.com

The oxy-thiocyanation of alkenes and alkynes directly furnishes α-thiocyanatoketones. An early example involved the reaction of alkenes with ammonium thiocyanate under an oxygen atmosphere, using cerium(IV) ammonium nitrate (CAN) as an oxidant in methanol, to produce phenacyl thiocyanates. chemrevlett.com This reaction is believed to proceed through a single electron transfer (SET) mechanism, generating a thiocyanate radical. chemrevlett.com

Molecular oxygen can also be used to induce the free radical oxy-thiocyanation of alkenes. chemrevlett.com For instance, treating styrene (B11656) derivatives with NH4SCN in acetic acid at room temperature under an oxygen atmosphere yields α-thiocyanato ketones. chemrevlett.com

The oxy-thiocyanation of alkynes can also lead to α-thiocyanato ketones. One two-step approach involves the silver-catalyzed hydration of alkynes to form acetophenones, followed by treatment with an electrophilic thiocyanating agent like N-thiocyanosuccinimide (NTS) in the presence of a gold catalyst. chemrevlett.com A more direct method involves the reaction of terminal alkynes with NH4SCN under specific conditions. chemrevlett.com

| Unsaturated Substrate | Reagent System | Product | Yield | Reference |

| Alkenes | NH4SCN, CAN, O2, MeOH | Phenacyl thiocyanates | Moderate to High | chemrevlett.com |

| Styrene derivatives | NH4SCN, O2, HOAc | α-Thiocyanato ketones | High (electron-rich styrenes) | chemrevlett.com |

| Aromatic/Vinylic Alkynes | 1. Ag-catalyzed hydration; 2. NTS, NaAuCl4 | α-Thiocyanato ketones | Moderate to Good | chemrevlett.com |

This table highlights methods for the direct oxy-thiocyanation of alkenes and alkynes to produce α-thiocyanatoketones.

In recent years, photocatalysis and electrochemistry have emerged as green and efficient tools for organic synthesis, including thiocyanation reactions. rsc.orgnih.gov These methods utilize light or electrical energy to drive reactions, often under mild conditions. nih.gov

Visible-light-induced methods have been developed for the synthesis of α-thiocyanato ketones. One such approach involves the difunctionalization of alkenes using ammonium thiocyanate and dioxygen, catalyzed by a non-toxic and inexpensive photosensitizer like Eosin Y. rsc.org This green method provides access to a variety of α-thiocyanato ketones in moderate to high yields. rsc.org Another photocatalytic method enables the decarboxylative ketonization of acrylic acids with ammonium thiocyanate to yield α-thiocyanate ketones, using 9,10-dicyanoanthracene (B74266) as the photocatalyst. acs.org

Electrochemical methods also offer a powerful alternative. The α-thiocyanation of enol acetates can be achieved using sodium thiocyanate under electrochemical conditions, providing an efficient route to α-thiocyanato ketones. sioc-journal.cn In this process, the thiocyanate anion is anodically oxidized to generate the thiocyanogen (B1223195) radical, which then reacts. researchgate.net Another electrochemical approach involves the oxidative α-C–H thiocyanation of ketones using sodium iodide as a redox catalyst and sodium thiocyanate as the thiocyano source in an undivided cell. nih.gov

| Substrate | Method | Reagent System | Product | Yield | Reference |

| Alkenes | Visible-light photocatalysis | NH4SCN, O2, Eosin Y | α-Thiocyanato ketones | Moderate to High | rsc.org |

| Acrylic Acids | Visible-light photocatalysis | NH4SCN, 9,10-dicyanoanthracene | α-Thiocyanate ketones | - | acs.org |

| Enol Acetates | Electrochemistry | NaSCN | α-Thiocyanato ketones | - | sioc-journal.cn |

| Ketones | Electrochemistry | NaSCN, NaI, Amberlyst-15 | α-Thiocyanato ketones | - | nih.gov |

This table summarizes modern photocatalyzed and electrochemical methods for the synthesis of α-thiocyanato ketones.

Structure

3D Structure

Properties

IUPAC Name |

2-oxopropyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-4(6)2-7-3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEQAYDPEJTYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500499 | |

| Record name | 2-Oxopropyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3029-48-9 | |

| Record name | 2-Oxopropyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyanosulfanyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxopropyl Thiocyanate and Analogs

Functional Group Interconversions for 2-Oxopropyl Thiocyanate (B1210189) Precursors

The generation of the α-keto thiocyanate motif is predominantly achieved by introducing the thiocyanate group into a precursor molecule that already contains the oxo-propyl backbone. This is accomplished through the transformation of other functional groups located at the C2 position.

Transformation of Halogenated Compounds

The most conventional and direct route to 2-oxopropyl thiocyanate involves the nucleophilic substitution of an α-haloketone with a thiocyanate salt. nih.gov This reaction leverages the enhanced reactivity of the α-carbon, which is activated by the adjacent carbonyl group. Precursors such as 2-chloroacetone or 2-bromoacetone are commonly employed.

The reaction is typically a straightforward displacement where the halide is replaced by the thiocyanate anion (SCN⁻). Various thiocyanate salts, including potassium thiocyanate (KSCN) and ammonium (B1175870) thiocyanate (NH₄SCN), serve as the nucleophile source. thieme-connect.comresearchgate.net The choice of solvent and reaction conditions can significantly influence the efficiency and yield of the transformation. For instance, a simple and rapid preparation of α-thiocyanate ketones has been demonstrated in hydroalcoholic media, achieving excellent yields in minutes at high substrate concentrations. researchgate.net

To improve reaction efficiency and ease of product isolation, solid-supported reagents have been developed. The use of clay-supported ammonium thiocyanate, for example, provides a mild and effective method for the synthesis of α-oxo thiocyanates from α-haloketones at room temperature. researchgate.net Similarly, potassium thiocyanate supported on silica (B1680970) gel has been used to convert α-haloketones into their corresponding thiocyanates, which can then be used in subsequent reactions. thieme-connect.comthieme-connect.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have also been employed to facilitate the reaction in aqueous systems, providing high yields and avoiding the formation of isothiocyanate by-products. researchgate.net

| Halogenated Precursor | Thiocyanate Source | Conditions | Yield | Reference |

|---|---|---|---|---|

| α-Haloketones | KSCN/Silica Gel | Acid-catalyzed | Good | thieme-connect.com |

| α-Haloketones | Clay-supported NH₄SCN | Room Temperature | Good | researchgate.net |

| Halogenated Compounds | SCN Salts | Hydroalcoholic Media | Excellent | researchgate.net |

| Alkyl Halides | KSCN | Tetrabutylammonium bromide (PTC), Water | High | researchgate.net |

Conversion of Alcohols and Sulfoxides to Thiocyanates

Alternative precursors for α-keto thiocyanates include compounds with oxygen- or sulfur-based functional groups at the α-position, such as alcohols and sulfoxides.

Conversion of Alcohols: The synthesis of thiocyanates from alcohols, such as the 2-oxopropanol precursor for this compound, is a versatile method. organic-chemistry.org This transformation can be achieved through a one-pot reaction using a combination of triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD), and ammonium thiocyanate (NH₄SCN). organic-chemistry.org This approach, a variation of the Mitsunobu reaction, allows for the direct conversion of primary and secondary alcohols into thiocyanates with high selectivity. organic-chemistry.org

Another effective reagent system for this conversion is sulfuryl fluoride (B91410) (SO₂F₂) in combination with ammonium thiocyanate. organic-chemistry.org This method facilitates the C-O bond cleavage of a broad range of alcohols under mild conditions in ethyl acetate, affording the corresponding thiocyanates in very good yields and with wide functional group compatibility. organic-chemistry.org

Conversion of Sulfoxides: A more recent and innovative approach provides access to thiocyanates through the dealkylative cyanation of sulfoxides. nih.govacs.org This method proceeds via an interrupted Pummerer reaction mechanism. nih.govresearchgate.net The process begins with the electrophilic activation of the sulfoxide. The subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), forms a cyanosulfonium intermediate. acs.org This intermediate is then dealkylated by a counteranion to yield the thiocyanate product. acs.org This transformation is notable for its mild conditions and tolerance of a wide array of functional groups on both aryl and aliphatic sulfoxides. nih.govacs.org

| Precursor Type | Reagents | Key Features | Reference |

|---|---|---|---|

| Alcohols | PPh₃, DEAD, NH₄SCN | One-pot Mitsunobu-type reaction; high selectivity. | organic-chemistry.org |

| Alcohols | SO₂F₂, NH₄SCN | Mild conditions; broad functional group compatibility. | organic-chemistry.org |

| Sulfoxides | Electrophilic activator, TMSCN | Interrupted Pummerer reaction; dealkylative cyanation. | nih.govacs.org |

Control of Chemo-, Regio-, and Stereoselectivity in Thiocyanation Reactions

Achieving selectivity is paramount when synthesizing complex thiocyanate analogs or when the substrate contains multiple reactive sites.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound from α-haloketones, the reaction is highly chemoselective for the substitution at the α-carbon, leaving the carbonyl group intact. However, when using other methods, such as the direct thiocyanation of ketones, careful selection of reagents is necessary. For example, the use of bromodimethylsulfonium bromide (BDMS) and ammonium thiocyanate allows for the efficient α-thiocyanation of ketones and β-dicarbonyl compounds under mild conditions, selectively targeting the α-position. researchgate.netresearchgate.net

Regioselectivity: Regioselectivity becomes critical when a ketone substrate possesses two non-equivalent α-positions. The control of where the thiocyanate group is introduced often depends on the reaction mechanism (e.g., kinetic vs. thermodynamic enolate formation). Lewis acid catalysts, such as iron(III) chloride (FeCl₃), have been shown to mediate the α-thiocyanation of ketones with high regioselectivity, producing α-oxo thiocyanates in excellent yields. organic-chemistry.org For the synthesis of thiocyanate analogs from unsaturated precursors like alkynes, methods have been developed that exhibit high regioselectivity. For instance, a metal-free, hydrogen-bonding-assisted thiocyanatothiolation of alkynes using ammonium thiocyanate and N-thiosuccinimides proceeds with excellent control over the position of the added groups. nih.gov Similarly, iron-catalyzed thiocyanation of activated arenes with N-thiocyanatosaccharin shows excellent regioselectivity, typically favoring para-substitution. acs.org

Stereoselectivity: The introduction of a thiocyanate group at a prochiral center necessitates control over stereoselectivity to obtain a specific enantiomer or diastereomer. While challenging, stereoselective methods for thiocyanation are emerging. An electrochemical method has been reported for the stereoselective synthesis of thiocyanated enamides, where the stereoselectivity is explained by the interconversion of rotational isomers in the reaction intermediate. nih.gov Gold-catalyzed hydrothiocyanation of haloalkynes has also been shown to be stereoselective, providing vinyl thiocyanates in good yields. organic-chemistry.org Furthermore, selenide-catalyzed regio- and stereoselective thiocyanoaminocyclization of alkenes demonstrates another strategy to access complex, stereodefined thiocyano-containing heterocyclic compounds. acs.org These advanced methods highlight the ongoing efforts to achieve precise three-dimensional control in thiocyanation reactions.

Mechanistic Insights into the Reactivity of 2 Oxopropyl Thiocyanate

Investigation of Reaction Pathways and Transition States

The reactivity of 2-oxopropyl thiocyanate (B1210189) is largely dictated by the interplay between its ketone and thiocyanate functional groups. As an α-keto thiocyanate, it is an important intermediate in organic synthesis, particularly for constructing sulfur-containing heterocyclic compounds. researchgate.net The reaction pathways are often analogous to those of α-haloketones, which are well-established as versatile building blocks in synthesis due to their high reactivity with various reagents. nih.govwikipedia.org

Reactions involving 2-oxopropyl thiocyanate can proceed through several pathways. The thiocyanate group can act as a leaving group in nucleophilic substitution reactions. cymitquimica.com Concurrently, the α-protons adjacent to the carbonyl group are acidic and can be abstracted by a base to form an enolate. This enolate intermediate is a key player in many reactions, including aldol-type condensations and rearrangements. wikipedia.org

Computational studies using density functional theory (DFT) have become crucial in elucidating the intricate details of these reaction pathways. Such studies help in understanding the structure of transition states and the energetics of different reaction routes. For instance, in organocatalyzed thiocyanation reactions that produce α-keto thiocyanates, calculations can reveal non-covalent interactions, such as C-H···S hydrogen bonds, which are critical in determining the stereochemical outcome of the reaction. nih.gov These theoretical investigations provide insights into why a particular isomer is formed preferentially by comparing the energy barriers of the different transition states leading to the various possible products. nih.govresearchgate.net

Ambident Reactivity of the Thiocyanate Anion in Reaction Mechanisms

The synthesis of this compound, typically from an α-haloketone like chloroacetone (B47974) and a thiocyanate salt, is a classic illustration of ambident nucleophilicity. nih.govacs.org The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the "soft" sulfur atom and the "harder" nitrogen atom. researchgate.netnih.gov This duality allows it to attack an electrophilic carbon center to form either a thiocyanate (R-S-C≡N) via S-attack or an isothiocyanate (R-N=C=S) via N-attack.

In the context of reactions with α-haloketones to form compounds like this compound, the S-attack is overwhelmingly favored. researchgate.net This selectivity is a subject of detailed mechanistic investigation, often analyzed through the lens of kinetic versus thermodynamic control and the Hard and Soft Acids and Bases (HSAB) principle.

Kinetically and Thermodynamically Controlled Attack Regimes

The preference for S- or N-attack by the thiocyanate anion is governed by the principles of kinetic and thermodynamic control. wikipedia.orgstackexchange.com A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction, which typically requires conditions that allow for reversibility (like higher temperatures), favors the most stable product. wikipedia.orgstackexchange.com

In S_N2 reactions, such as the synthesis of this compound from chloroacetone, the formation of the S-adduct (the thiocyanate) is generally the kinetically favored pathway. researchgate.net The sulfur atom, being larger and more polarizable than the nitrogen atom, is a softer and better nucleophile, leading to a faster reaction rate. researchgate.netnih.gov

Laser flash photolysis and stopped-flow studies on the reactions of carbocations with the thiocyanate ion have shown that the kinetic preference for S-attack can be very high, with sulfur/nitrogen rate ratios (k(S)/k(N)) in the range of 10³ to 10⁴. researchgate.net This contradicts earlier studies that suggested much lower ratios and highlights that the outcome is not straightforwardly predicted by the HSAB principle alone, which would suggest that hard electrophiles prefer the hard nitrogen end and soft electrophiles prefer the soft sulfur end. researchgate.netacs.org While the thermodynamic product is often the more stable isothiocyanate (N-adduct) in some systems, for many alkyl halides, the thiocyanate (S-adduct) is also the more stable product, meaning the kinetic and thermodynamic products are the same.

Table 1: Kinetic vs. Thermodynamic Control in Thiocyanate Ambident Reactivity This table provides a generalized summary based on established chemical principles.

| Control Type | Favored Product | Reaction Conditions | Rationale |

|---|---|---|---|

| Kinetic Control | Thiocyanate (R-SCN) | Lower temperatures, irreversible conditions | The sulfur atom is a better nucleophile (softer, more polarizable), leading to a lower activation energy and faster rate of formation. researchgate.netnih.gov |

| Thermodynamic Control | Isothiocyanate (R-NCS) or Thiocyanate (R-SCN) | Higher temperatures, reversible conditions | The outcome depends on the relative stability of the two isomers. The R-NCS isomer is often more stable for certain electrophiles, but this is not a universal rule. wikipedia.orgstackexchange.com |

Influence of Substrate and Reaction Conditions on Selectivity

The selectivity of the thiocyanate anion's attack is not absolute and can be significantly influenced by the nature of the substrate (the electrophile) and the specific reaction conditions employed.

Substrate: The structure of the electrophile plays a critical role. For S_N1-type reactions that proceed through a carbocation intermediate, harder carbocations might show a greater propensity for N-attack compared to softer ones, in line with the HSAB principle. However, kinetic studies suggest that even for carbocations, S-attack is kinetically dominant. researchgate.net

Solvent: The choice of solvent can influence the nucleophilicity of the SCN⁻ anion. Protic solvents can solvate the nitrogen end more effectively through hydrogen bonding, potentially hindering its nucleophilicity and further favoring S-attack.

Counter-ion: The cation associated with the thiocyanate salt (e.g., K⁺, Na⁺, NH₄⁺) can influence the reaction by coordinating with the anion, thereby modulating the availability and reactivity of the S and N termini.

Temperature: As discussed, higher temperatures can favor thermodynamic control, potentially shifting the product ratio if the kinetic and thermodynamic products are different and the reaction is reversible. stackexchange.com

In enzymatic systems, the substrate preference is highly specific. For instance, the enzyme myeloperoxidase shows a much higher specificity for thiocyanate over chloride, indicating that the enzyme's active site is finely tuned to favor the oxidation of SCN⁻. nih.govnih.gov

Catalytic Mechanisms and Modalities in Thiocyanation Reactions

The synthesis of α-keto thiocyanates like this compound has seen significant advancements through the development of various catalytic systems. These catalysts improve reaction efficiency, yield, and selectivity under milder conditions. researchgate.net The primary goal is the direct α-thiocyanation of a ketone, which avoids the need for a pre-halogenated substrate. researchgate.netsioc-journal.cn

Metal-Catalyzed Thiocyanation Mechanisms

A variety of metal-based catalysts have been successfully employed for the α-thiocyanation of ketones. These metals can act as Lewis acids to activate the ketone or participate in redox cycles.

Iron(III) Catalysis: Anhydrous iron(III) chloride (FeCl₃) has been used as an inexpensive and practical catalyst for the α-thiocyanation of ketones, providing good to high yields with high selectivity. researchgate.net

Copper Catalysis: Copper(II) salts, such as Cu(OTf)₂, have been shown to catalyze the direct halogenation and by extension, thiocyanation of aryl ketones. mdpi.com

Gold Catalysis: Sodium tetrachloroaurate (B171879) (NaAuCl₄) can catalyze the thiocyanation of acetophenones with an electrophilic thiocyanating reagent like N-thiocyanosuccinimide (NTS). chemrevlett.com

Nickel Catalysis: Enantioselective thiocyanation has been achieved using Ni(II)-bisoxazoline complexes, which create a chiral environment to control the stereochemistry of the product. sorbonne-universite.fr

The proposed mechanisms often involve the metal coordinating to the carbonyl oxygen of the ketone, which increases the acidity of the α-protons and facilitates the formation of a metal enolate. This enolate then reacts with a thiocyanating agent. Alternatively, some metal catalysts may activate the thiocyanating agent itself.

Table 2: Examples of Metal-Catalyzed α-Thiocyanation of Ketones

| Metal Catalyst | Thiocyanating Agent | Substrate Type | Proposed Role of Metal | Reference(s) |

|---|---|---|---|---|

| Iron(III) Chloride | Ammonium (B1175870) Thiocyanate | Ketones | Lewis acid activation of ketone | researchgate.net |

| NaAuCl₄ | N-Thiocyanosuccinimide (NTS) | Acetophenones | Lewis acid catalysis | chemrevlett.com |

| Ni(II)-bisoxazoline | N-Thiocyanatosaccharin | β-Keto Esters | Forms chiral complex to induce enantioselectivity | sorbonne-universite.fr |

Organocatalytic and Acid-Mediated Pathways

In a move towards more sustainable chemistry, metal-free catalytic systems have gained prominence. These include the use of small organic molecules (organocatalysts) or simple acids.

Organocatalysis: Chiral organocatalysts, such as quinidine (B1679956) derivatives derived from cinchona alkaloids, have been instrumental in developing the first highly enantioselective electrophilic thiocyanations of enolates. sorbonne-universite.fr The catalyst typically activates the nucleophile (enolate) and/or the electrophilic thiocyanating agent (e.g., N-thiocyanatophthalimide) through hydrogen bonding and other non-covalent interactions, guiding the approach of the reactants to favor one enantiomer. nih.govsorbonne-universite.fr Simple, trifunctional organocatalysts like citric acid have also been used for efficient thiocyanation in aqueous media. sci-hub.seresearchgate.net

Acid-Mediated Pathways: Brønsted acids or Lewis acids can catalyze the thiocyanation of ketones. Heteropoly acids have been used as reusable, heterogeneous catalysts that promote the reaction in a highly selective manner at room temperature. researchgate.netacs.org The acid likely facilitates the formation of the enol tautomer of the ketone, which is sufficiently nucleophilic to attack an electrophilic thiocyanating species, or it may help generate a more potent electrophile like thiocyanogen (B1223195) ((SCN)₂) from a thiocyanate salt in the presence of an oxidant. sioc-journal.cnsci-hub.se

These catalytic approaches represent powerful and versatile tools for the synthesis of this compound and related α-keto thiocyanates, enabling chemists to access these valuable synthetic intermediates with greater efficiency and control.

Computational chemistry has emerged as a powerful tool for providing detailed, atomistic insights into chemical reactivity, complementing experimental studies by mapping complex reaction pathways and characterizing transient species that are difficult to observe directly. For a molecule like this compound, which possesses multiple reactive sites—namely the electrophilic carbon of the thiocyanate group, the sulfur atom, the nitrogen atom, and the carbonyl group—computational methods are invaluable for dissecting its reactivity profile. These approaches allow for the exploration of potential energy surfaces, the calculation of activation barriers, and the simulation of molecular motion to predict reaction outcomes and mechanisms.

Density Functional Theory (DFT) Studies of this compound Reactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. This allows for the determination of reaction kinetics and thermodynamics, providing a clear picture of the most favorable reaction pathways.

While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity of the thiocyanate functional group has been the subject of numerous computational investigations. These studies provide a robust framework for understanding how this compound is likely to behave. Organic thiocyanates are known to have multiple electrophilic sites, and their gas-phase reactions with carbanions have been studied using a combination of mass spectrometry and DFT calculations. nih.gov These studies reveal several possible reaction pathways, including Sɴ2 nucleophilic substitution, cyanophilic attack (at the cyano carbon), and thiophilic attack (at the sulfur atom), with the predominant pathway depending on the structure and properties of the nucleophile. nih.gov

A key aspect of thiocyanate reactivity is its ambident nature, where nucleophilic attack can occur at either the soft sulfur atom or the harder nitrogen atom. DFT calculations have been successfully employed to rationalize the regioselectivity of these reactions. For instance, in the reaction of the thiocyanate anion (SCN⁻) with a coordinated tetrazine ligand, DFT calculations showed that the exclusive formation of one isomer was due to kinetic control. acs.org The calculations revealed that while one product isomer was thermodynamically more stable, the activation barrier to form the observed kinetic product was significantly lower. acs.org This highlights the power of DFT in distinguishing between kinetic and thermodynamic reaction control.

Below is a table summarizing DFT-calculated energy differences that explain the kinetic control in the regioselective addition of the thiocyanate anion to a ruthenium-tetrazine complex, a model system illustrating the principles applicable to thiocyanate reactions.

Table 1: DFT Calculated Relative Energies for Isomer Formation Data derived from a study on a ruthenium-tetrazine complex reacting with thiocyanate, illustrating kinetic vs. thermodynamic control principles. acs.org

| Species | Relative Gibbs Free Energy (kcal·mol⁻¹) | Implication |

| Intermediate leading to Kinetic Product (2intd-A) | 0.0 | More stable intermediate |

| Intermediate leading to Thermodynamic Product (2intd-B) | +5.1 | Less stable intermediate |

| Kinetic Product (2d-A) | +6.3 | Observed product, kinetically favored |

| Thermodynamic Product (2d-B) | 0.0 | Most stable product, not formed |

For this compound, DFT would be essential to understand how the presence of the adjacent carbonyl group influences the electron distribution and reactivity of the thiocyanate moiety. The electron-withdrawing nature of the keto group is expected to enhance the electrophilicity of the α-carbon, potentially favoring Sɴ2 reactions. DFT calculations could precisely quantify this effect and predict how the molecule would react with various nucleophiles, mapping out the potential energy surfaces for competing reaction channels.

Molecular Dynamics (MD) Simulations of Thiocyanate Reactivity

Molecular Dynamics (MD) simulations provide a lens into the time-dependent behavior of molecules, offering insights into the physical motions, conformational changes, and solvent effects that govern chemical reactions. While DFT is excellent for mapping static energy profiles, MD simulates how systems evolve over time, which is crucial for understanding reaction dynamics in solution.

MD simulations have been used to study the behavior of the thiocyanate ion and related organic thiocyanates in different environments. These simulations can reveal critical information about solvation structures, the diffusion of reactants, and the frequency of reactive encounters. For example, MD simulations can clarify how solvent molecules arrange around the thiocyanate group, potentially hindering or facilitating access to its reactive sites.

A significant application of MD is in understanding reactions in complex media, such as ionic liquids. For instance, MD simulations have been employed to study the synthesis of alkyl thiocyanates from alkyl halides in the task-specific ionic liquid 1-n-butyl-3-methylimidazolium thiocyanate ([bmim]SCN). researchgate.net In this system, the ionic liquid acts as both the solvent and the thiocyanate source. MD simulations can elucidate the spatial distribution of the thiocyanate anions around the alkyl halide and provide insights into the microscopic details of the substitution reaction.

The table below summarizes the types of mechanistic insights that can be gained from MD simulations of thiocyanate-containing systems.

Table 2: Insights from Molecular Dynamics Simulations of Thiocyanate Systems

| Simulation Focus | Key Insights Provided | Relevance to Reactivity |

| Solvation Shell Structure | Determines the arrangement and orientation of solvent molecules around the solute. | Reveals steric hindrance or stabilization of reactive sites by the solvent. |

| Reactant Diffusion | Calculates the diffusion coefficients of reactants in the solvent. | Determines the rate of reactant encounters, a key factor in reaction kinetics. |

| Radial Distribution Functions | Shows the probability of finding one atom at a certain distance from another. | Elucidates the proximity and pairing of reactants (e.g., cation-anion pairing in ionic liquids). researchgate.net |

| Conformational Dynamics | Tracks the changes in molecular shape and orientation over time. | For flexible molecules like this compound, this can identify reactive conformations. |

For this compound, MD simulations would be particularly useful for understanding its reactivity in different solvents. The simulations could model the interplay between the solvation of the polar keto group and the thiocyanate group, predicting how this interaction influences the molecule's conformational preferences and the accessibility of its electrophilic centers to an approaching nucleophile. By combining the energetic insights from DFT with the dynamic picture from MD, a comprehensive, multi-scale model of this compound's reactivity can be constructed.

Chemical Transformations and Derivative Synthesis from 2 Oxopropyl Thiocyanate

Versatility of the Thiocyanate (B1210189) Moiety in Organic Transformations

The thiocyanate group (–S–C≡N) in 2-oxopropyl thiocyanate is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, leading to a variety of chemical transformations. This dual reactivity, combined with the adjacent carbonyl group, allows for a rich chemistry, including cyclization, addition, and substitution reactions. The thiocyanate group can act as a precursor to other sulfur-containing functionalities, such as thiols, thioethers, and isothiocyanates, further expanding its synthetic utility. uni-koeln.de

Organic thiocyanates are valued as building blocks for efficiently accessing various sulfur-containing functional groups and scaffolds. uni-koeln.de The reaction between alkyl halides and alkali thiocyanates in aqueous media is a common route for their synthesis. uni-koeln.de However, a competing reaction is the formation of alkyl isothiocyanates. uni-koeln.de

Cyclization Reactions for the Construction of Heterocyclic Scaffolds

The strategic positioning of the ketone and thiocyanate groups in this compound facilitates a variety of cyclization reactions, providing access to a wide array of important heterocyclic scaffolds. These heterocycles are core structures in many biologically active molecules and functional materials.

Synthesis of Thiazole (B1198619) and Thiazoline (B8809763) Derivatives from α-Thiocyanatoketones

One of the most well-established applications of α-thiocyanatoketones, including this compound, is in the synthesis of thiazole and thiazoline derivatives. The Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone with a thioamide. A variation of this synthesis utilizes α-thiocyanatoketones, which can react with various nucleophiles to form the thiazole ring.

For instance, the reaction of α-thiocyanatoketones with thioamides or thioureas is a common strategy. The reaction likely proceeds through the formation of an intermediate that undergoes intramolecular cyclization to yield the thiazole ring. One-pot procedures have been developed for the synthesis of thiazol-2(3H)-imines starting from α-active methylene (B1212753) ketones, which are first brominated and then treated with potassium thiocyanate, followed by condensation with primary amines. nih.gov

A study reported the synthesis of 5-aryl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamides from the reaction of 5-arylfuran-2-carbonyl chlorides with potassium thiocyanate and subsequent reaction with 5-methyl-1,2-oxazol-3-amine. This transformation involves a recyclization of an intermediate isoxazolylthiourea derivative. researchgate.net

| Reactants | Product | Heterocyclic Core | Reference |

| α-Active methylene ketone, N-Bromosuccinimide, Potassium thiocyanate, Primary amine | Thiazol-2(3H)-imine derivative | Thiazole | nih.gov |

| 5-Arylfuran-2-carbonyl chloride, Potassium thiocyanate, 5-Methyl-1,2-oxazol-3-amine | 5-Aryl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | 1,2,4-Thiadiazole | researchgate.net |

Formation of Oxathiolane Ring Systems

The reaction of α-thiocyanatoketones with certain reagents can lead to the formation of oxathiolane rings. A simple and efficient method for the synthesis of 5-aryl-2-imino-1,3-oxathiolanes has been developed using α-thiocyanatoketones. rsc.org This reaction highlights the ability of the thiocyanate group to participate in cyclization reactions that involve both the sulfur and nitrogen atoms.

Access to Pyrazole (B372694), Pyrimidine, and Quinazoline (B50416) Derivatives

The reactivity of this compound and related α-thiocyanatoketones extends to the synthesis of other important nitrogen-containing heterocycles such as pyrazoles, pyrimidines, and quinazolines.

Pyrazole Derivatives: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. organic-chemistry.org While direct synthesis from this compound is not extensively documented in readily available literature, the reaction of related β-keto esters with hydrazines is a standard method for pyrazole formation. chem-soc.si For instance, the reaction of ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate with hydrazines leads to the formation of new pyrazole-containing heterocycles. chem-soc.si

Pyrimidine Derivatives: Thieno[2,3-d]pyrimidine derivatives can be synthesized from precursors containing a 2-oxopropyl substituent. srce.hr For example, 4-amino-6-isopropyl-5-(2-oxo-propyl)-1H-thieno[2,3-d]pyrimidin-2-one and its 2-thione analog have been synthesized by reacting the corresponding thiophene (B33073) precursor with urea (B33335) and thiourea, respectively. researchgate.netsrce.hr A novel method for the synthesis of 3-thiocyanatopyrazolo[1,5-a]pyrimidines has also been developed through the electrooxidative C–H thiocyanation of 5-aminopyrazoles followed by condensation with 1,3-dicarbonyl compounds. nih.gov

Quinazoline Derivatives: The synthesis of quinazoline derivatives often involves the cyclization of anthranilic acid derivatives. core.ac.uk A one-pot reaction of isatoic anhydride, an amine, and potassium thiocyanate in water has been reported for the synthesis of 2-thioxoquinazolinone derivatives. researchgate.net Another study describes the synthesis of a quinazolinone derivative containing a 2-oxopropyl group, specifically 7-bromo-6-chloro-3-[3-[(2R, 3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone. researchgate.net

| Starting Material | Reagent(s) | Product Heterocycle | Reference |

| Isatoic anhydride, Amine, Potassium thiocyanate | Water | 2-Thioxoquinazolinone | researchgate.net |

| 2-Amino-5-isopropyl-thiophene-3-carbonitrile derivative | Urea / Thiourea | Thieno[2,3-d]pyrimidine | researchgate.netsrce.hr |

| 5-Aminopyrazole | Thiocyanate ion, 1,3-Dicarbonyl compound | 3-Thiocyanatopyrazolo[1,5-a]pyrimidine | nih.gov |

Intramolecular Cyclization Processes

The reactive nature of the functionalities in derivatives of this compound can lead to intramolecular cyclization reactions. For example, an intramolecular Ritter reaction of 2-ferrocenyl-3,3-dimethylbutan-2-ol with this compound has been studied. ucj.org.ua While this specific reaction gave only trace amounts of the expected ferroceno[c]pyridine, it demonstrates the potential for intramolecular cyclizations involving the thiocyanate group. ucj.org.ua

Isomerization and Rearrangement Studies of Thiocyanate Derivatives

Organic thiocyanates can undergo isomerization to the thermodynamically more stable isothiocyanates (R–N=C=S). uni-koeln.de This rearrangement can be influenced by various factors such as temperature, solvent polarity, and the presence of catalysts. chemrevlett.com While the isomerization of many alkyl and allyl thiocyanates has been studied, specific research on the isomerization of this compound is not extensively reported. However, it is known that acyl thiocyanates are difficult to synthesize because any excess thiocyanate ion catalyzes their isomerization to the corresponding acyl isothiocyanate. uni-koeln.de

Studies on related systems, such as allylic thiocyanates, have shown that the rearrangement can proceed through a cyclic intermediate. rsc.org The rearrangement of isothiocyanates to thiocyanates is also possible and is more favorable in neutral conditions compared to acidic or basic solutions. chemrevlett.com

Furthermore, α-thiocyanatoketones can participate in other rearrangement reactions. For example, a thiocyanato semipinacol rearrangement of certain substrates has been reported. researchgate.net

| Transformation | Description | Key Factors |

| Thiocyanate to Isothiocyanate Isomerization | Rearrangement of the R-S-C≡N linkage to the more stable R-N=C=S linkage. | Temperature, solvent, catalysts, excess thiocyanate ion. uni-koeln.dechemrevlett.com |

| Thiocyanato Semipinacol Rearrangement | A rearrangement involving a thiocyanate group in a specific molecular framework. | Lewis acid mediation. researchgate.net |

Advanced Analytical Characterization Methodologies for 2 Oxopropyl Thiocyanate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-oxopropyl thiocyanate (B1210189) in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In a study by Legrand et al. (2020), the ¹H and ¹³C NMR spectra of 2-oxopropyl thiocyanate were recorded in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum exhibits two singlets. mdpi.com The singlet at δ 4.02 ppm corresponds to the two protons of the methylene (B1212753) group (CH₂) adjacent to the thiocyanate group. mdpi.com The singlet at δ 2.34 ppm is assigned to the three protons of the methyl group (CH₃) of the acetyl moiety. mdpi.com

The ¹³C NMR spectrum provides further confirmation of the structure. The peak at δ 198.7 ppm is characteristic of the carbonyl carbon (C=O) of the ketone. mdpi.com The signal at δ 111.3 ppm corresponds to the carbon of the thiocyanate group (SCN). mdpi.com The methylene carbon (CH₂) appears at δ 44.4 ppm, and the methyl carbon (CH₃) is observed at δ 28.5 ppm. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 4.02 (s, 2H) | CH₂ |

| 2.34 (s, 3H) | CH₃ | |

| ¹³C | 198.7 | C=O |

| 111.3 | SCN | |

| 44.4 | CH₂ | |

| 28.5 | CH₃ | |

| Data from Legrand et al., 2020. mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Table 2: Key IR Absorption Bands for this compound mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2159 | C≡N stretch | Thiocyanate |

| 1718 | C=O stretch | Ketone |

| Data from Legrand et al., 2020. mdpi.com |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. In the electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed at an m/z of 115, corresponding to the molecular weight of the compound (C₄H₅NOS). mdpi.com The fragmentation pattern provides further structural evidence. A significant fragment is observed at m/z 43, which corresponds to the loss of the CH₂SCN group and the formation of the acetyl cation [CH₃CO]⁺. mdpi.com Another fragment appears at m/z 72, resulting from the loss of the acetyl group [M-CH₃CO]⁺. mdpi.com

Table 3: Mass Spectrometry Fragmentation Data for this compound (EI-MS) mdpi.com

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | 11 | [M]⁺ |

| 72 | 7 | [M–CH₃CO]⁺ |

| 43 | 57 | [M–CH₂SCN]⁺ |

| Data from Legrand et al., 2020. mdpi.com |

Crystallographic Studies of this compound Adducts and Derivatives

For instance, studies on derivatives of α-thiocyanate ketones have successfully employed X-ray crystallography to confirm the structure and stereochemistry of complex molecules. sorbonne-universite.frekb.eg In a study by Wu and colleagues, the three-component reaction of an α-thiocyanate ketone with an aldehyde and Meldrum's acid yielded highly functionalized cyclopropane (B1198618) derivatives, and the stereochemistry of the product was unequivocally established by single-crystal X-ray diffraction. sorbonne-universite.frthieme-connect.com Similarly, El-Sawah and coworkers confirmed the mechanism of a novel thiazole (B1198619) ring formation from a derivative of 3-thiocyanoacetylacetone through X-ray crystallography of the resulting product. ekb.eg These examples highlight the power of crystallographic analysis in elucidating the structures of complex molecules derived from α-thiocyanate ketones like this compound.

The general approach involves growing single crystals of a suitable derivative, which are then irradiated with X-rays. The diffraction pattern obtained is used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. This provides a definitive structural proof and can reveal subtle stereochemical and conformational details that are not accessible through spectroscopic methods alone.

Application of Kinetic and Mechanistic Spectroscopic Techniques in Reaction Monitoring

Spectroscopic techniques are not only used for static structural elucidation but are also powerful tools for monitoring the progress of chemical reactions in real-time, thereby providing kinetic and mechanistic insights. For reactions involving this compound, techniques like UV-Vis and NMR spectroscopy can be particularly informative.

UV-Vis Spectroscopy: Many organic reactions, especially those involving changes in conjugation or the formation of colored intermediates or products, can be monitored using UV-Vis spectroscopy. The kinetics of reactions involving the thiocyanate ion have been studied using this method. For example, the reaction of thiocyanate with other reagents can lead to the formation of colored complexes or changes in the UV absorption profile, which can be followed over time to determine reaction rates. acs.org While specific studies on this compound are not prevalent, the principle can be applied to its reactions, such as its addition to α,β-unsaturated ketones, where changes in the electronic structure of the chromophore would be observable. acs.orgpsu.edu

NMR Spectroscopy: NMR spectroscopy is a particularly powerful technique for reaction monitoring as it can provide detailed structural information on reactants, intermediates, and products simultaneously. nih.govmagritek.com Time-resolved NMR experiments can be designed to follow the concentration changes of specific species throughout a reaction. nih.gov For instance, in a reaction of this compound, one could monitor the disappearance of the singlets corresponding to its methylene and methyl protons while simultaneously observing the appearance of new signals corresponding to the product. mdpi.com This allows for the determination of reaction kinetics and can help in identifying transient intermediates, thus providing a deeper understanding of the reaction mechanism. Modern benchtop NMR spectrometers have made this type of real-time reaction monitoring more accessible for a wide range of chemical transformations. magritek.com

While detailed kinetic and mechanistic studies specifically on this compound are not extensively reported in the surveyed literature, the application of these spectroscopic techniques to related systems demonstrates their potential for elucidating the reactivity of this compound.

Exploration of Biological and Biomedical Research Applications Derived from 2 Oxopropyl Thiocyanate Scaffolds

Design and Synthesis of Bioactive Molecules

The chemical structure of 2-oxopropyl thiocyanate (B1210189), featuring a reactive thiocyanate group and a ketone functional group, allows for its use as a key intermediate in the synthesis of diverse heterocyclic compounds and other organic molecules. researchgate.netcymitquimica.com

Derivatives of 2-oxopropyl thiocyanate have been investigated for their potential as antimicrobial and antifungal agents. The thiocyanate moiety is a well-established functional group in compounds exhibiting a spectrum of biological activities.

Thiazole (B1198619) Derivatives: Novel thiazole derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their in-vitro anticancer activity. iaea.org

Thiocyanato Complexes: Several new thiocyanato complexes have demonstrated promising antibacterial and antifungal properties. In one study, the minimum inhibitory concentrations of seven bioactive complexes were found to be between 8 and 64 µg/mL against tested bacterial species. nih.gov

Thioester Compounds: Thioesters, which can be synthesized from thiocyanate precursors, have been reported to exhibit antimicrobial properties, suggesting that derivatives of this compound could be promising candidates for further investigation in this area.

Bis-imine Cadmium (II) Complexes: Newly synthesized bis-imine cadmium (II) complexes, including a thiocyanate complex, have shown notable antibacterial and antifungal properties. jchemlett.com

2-Mercaptobenzothiazole Derivatives: This class of compounds, which can be related to thiocyanate chemistry, has been reviewed for its antimicrobial and antifungal activities. semanticscholar.org

A study on thiocyanated barbituric acids revealed that these compounds exhibit promising antifungal activity. researchgate.net Similarly, novel thiocyanato complexes have been synthesized and shown to possess potent cytotoxic and antimicrobial properties. nih.gov

Table 1: Antimicrobial and Antifungal Research Findings

| Compound Class | Research Focus | Key Findings |

|---|---|---|

| Thiocyanated Barbituric Acids | Antifungal Activity | Exhibited promising antifungal properties. researchgate.net |

| Novel Thiocyanato Complexes | Cytotoxic and Antimicrobial Properties | Demonstrated potent cytotoxic, antibacterial, and antifungal activities. nih.gov |

| Thiazole Derivatives | Anticancer and Antimicrobial Activity | Synthesized and evaluated for biological activity. iaea.org |

| Bis-imine Cadmium (II) Complexes | Antibacterial and Antifungal Properties | Showed notable antimicrobial activity. jchemlett.com |

The this compound scaffold has been utilized in the synthesis of intermediates for anticancer research. The rationale behind this approach often involves the incorporation of the thiocyanate group into larger molecules known to interact with biological targets relevant to cancer.

N-nitroso compounds: The carcinogenic activity of N-nitroso compounds containing a 2-oxopropyl group has been studied in relation to their metabolism and DNA alkylating properties. While 2-oxopropylnitrosourea was found to be a weak carcinogen, the significantly higher carcinogenic potency of other related nitrosamines suggests that they undergo extensive metabolism to form proximate carcinogenic moieties. nih.gov

Benzofurancarboxamides: In the synthesis of novel benzofurancarboxamides, acyl isothiocyanates, generated from acid chlorides and potassium thiocyanate, were reacted with other molecules. The resulting compounds were evaluated for their anticancer activities. biointerfaceresearch.com

Silver(I) Thiocyanate Complexes: Silver(I) thiocyanate compounds have been synthesized and shown to be toxic to MCF-7 breast cancer cells, inducing apoptotic cell death while showing selectivity towards cancer cells over nonmalignant fibroblast cells. nih.gov

Isothiocyanates: Dietary isothiocyanates, which are structurally related to thiocyanates, have shown cancer-protective effects in preclinical studies by inhibiting cancer initiation and post-initiation development. nih.gov

Table 2: Anticancer Research Intermediates and Findings

| Compound/Intermediate | Research Area | Key Findings |

|---|---|---|

| N-nitroso-2-oxopropyl compounds | Carcinogenesis | The carcinogenic activity is likely due to metabolic activation to other carcinogenic moieties. nih.gov |

| Benzofurancarboxamides | Anticancer Activity | Synthesized via acyl isothiocyanate intermediates for evaluation of anticancer properties. biointerfaceresearch.com |

| Silver(I) Thiocyanate Complexes | Anticancer Activity | Induced apoptosis in breast cancer cells with selectivity over nonmalignant cells. nih.gov |

| Dietary Isothiocyanates | Cancer Chemoprevention | Inhibit cancer initiation and progression through various mechanisms. nih.gov |

Research into novel insecticides has explored derivatives of thiocyanates as potential insect growth regulators (IGRs). IGRs interfere with the growth and development of insects, offering a more targeted approach compared to traditional broad-spectrum insecticides. msdvetmanual.cominnovationtoimpact.org

Aryl Thioamide Derivatives: Novel aryl thioamides, synthesized through a one-pot reaction involving ammonium (B1175870) thiocyanate, have demonstrated good and broad-spectrum insecticidal activities against Spodoptera littoralis. researchgate.net

Pyrazolamide Derivatives: Hexacyclic pyrazolamide derivatives have been designed and synthesized as potential IGRs targeting the ecdysone (B1671078) receptor and chitinase (B1577495) in insects. nih.gov

Pyriproxyfen (B1678527) and S-Methoprene: These IGRs have been evaluated for their effectiveness and residual activity against various mosquito species, with pyriproxyfen showing very high levels of initial and residual emergence inhibition. sumivector.com

Table 3: Insect Growth Regulator Research Findings

| Compound Class | Target Pest | Key Findings |

|---|---|---|

| Aryl Thioamide Derivatives | Spodoptera littoralis | Showed good and broad-spectrum insecticidal activities. researchgate.net |

| Hexacyclic Pyrazolamide Derivatives | Plutella xylostella, Spodoptera frugiperda, Ostrinia furnacalis | Some derivatives exhibited promising insecticidal activities. nih.gov |

| Pyriproxyfen | Mosquito larvae | Caused very high levels of initial and residual emergence inhibition. sumivector.com |

Thiocyanate Metabolism and Biomarker Studies in Biological Systems

Thiocyanate (SCN⁻) is a naturally occurring pseudohalide found in various biological fluids and tissues. nih.govmdpi.com Its levels can be influenced by diet, particularly the consumption of Brassicaceae vegetables, and by exposure to cigarette smoke, making it a useful biomarker. mdpi.comfrontiersin.org

Urinary thiocyanate is a recognized biomarker for assessing exposure to tobacco smoke. mdpi.comfrontiersin.org In non-smokers, urinary thiocyanate levels have been positively correlated with the intake of cruciferous vegetables. frontiersin.org Studies have also explored salivary thiocyanate as a potential biomarker for physical activity, with research showing a significant decrease in thiocyanate concentration after exercise. mdpi.com The half-life of thiocyanate in healthy individuals is approximately 3 days, which makes it a reliable short-to-medium-term biomarker. frontiersin.org

Role of Thiocyanate in Host Defense Mechanisms and Oxidative Stress Research

Thiocyanate plays a crucial role in the innate immune system. In the presence of hydrogen peroxide (H₂O₂), peroxidases such as lactoperoxidase (LPO) and myeloperoxidase (MPO) catalyze the oxidation of thiocyanate to produce hypothiocyanous acid (HOSCN). nih.govtandfonline.com HOSCN is a potent antimicrobial agent that contributes to host defense in mucosal secretions of the oral cavity, airway, and gastrointestinal tract. nih.govtandfonline.com

The thiocyanate-peroxidase system also plays a role in mitigating oxidative stress. MPO can catalyze the oxidation of both chloride (Cl⁻) and thiocyanate. The product of chloride oxidation, hypochlorous acid (HOCl), is a strong and often damaging oxidant. However, in the presence of thiocyanate, MPO preferentially oxidizes thiocyanate to the less aggressive HOSCN. pnas.org This shift in substrate preference can reduce the production of highly damaging oxidants and thus protect host tissues from excessive oxidative damage during inflammation. tandfonline.com Furthermore, thiocyanate can directly scavenge and detoxify certain reactive oxygen species. researchgate.net

Emerging Trends and Future Research Directions in 2 Oxopropyl Thiocyanate Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of thiocyanates is undergoing a transformation guided by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of less hazardous substances. acs.orgrsc.org Modern approaches for synthesizing α-keto thiocyanates, including 2-Oxopropyl thiocyanate (B1210189), are moving away from conventional methods that often rely on toxic reagents and volatile organic solvents.

Recent advancements include photo- and electrochemically induced thiocyanation reactions. nih.govrsc.org These methods utilize light or electrical energy as clean driving forces, often in conjunction with photocatalysts like Eosin Y or organic dyes, to facilitate the formation of the C–SCN bond under ambient conditions. rsc.org For instance, the visible-light-induced difunctionalization of alkenes using ammonium (B1175870) thiocyanate and molecular oxygen as a green oxidant provides a direct route to α-thiocyanato ketones. nih.govrsc.org

Another key area of development is the use of environmentally benign solvents and non-toxic cyanide sources. Researchers have demonstrated successful thiocyanation in aqueous media or under solvent-free mechanochemical conditions, which significantly reduces waste. rsc.orgsapub.org The replacement of highly toxic cyanide sources with safer alternatives like ferricyanide (B76249) represents a major step towards inherently safer chemical processes. rsc.org Lactic acid, a recyclable and biodegradable catalyst and reaction medium, has also been employed for the clean preparation of related thiocyanate compounds. acs.org

Table 1: Comparison of Green Synthesis Methods for Thiocyanates

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Photochemical Synthesis | Uses visible light as an energy source; often employs a photocatalyst (e.g., Eosin Y, Iridium complexes). | Mild reaction conditions, high functional group tolerance, utilizes a renewable energy source. | nih.govrsc.org |

| Electrochemical Synthesis | Uses electrical energy to drive the reaction; can generate the reactive thiocyanogen (B1223195) species from thiocyanate salts. | Avoids stoichiometric chemical oxidants, high efficiency. | nih.gov |

| Mechanochemistry | Solvent-free reaction conducted in a ball mill. | Significantly shorter reaction times, lower waste production, eliminates bulk solvent use. | rsc.org |

| Aqueous Media Synthesis | Utilizes water as the solvent, often with a catalyst like Silica (B1680970) Boron Sulfonic Acid and H₂O₂ as a mild oxidant. | Environmentally friendly solvent, low cost, simple protocol. | sapub.org |

Development of Novel Catalytic Systems for Targeted Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts for transforming 2-Oxopropyl thiocyanate is a vibrant area of research. The goal is to achieve high selectivity and efficiency in reactions that leverage the compound's unique functional groups.

Photoredox catalysis has emerged as a powerful tool. nih.govrsc.org Catalysts such as iridium and ruthenium complexes, as well as inexpensive organic dyes, can absorb visible light to initiate single-electron transfer (SET) processes. nih.gov This allows for the generation of thiocyanate radicals (•SCN) from simple thiocyanate salts, which can then engage in a variety of transformations, including additions to alkenes to form α-thiocyanato ketones. acs.org

Heterogeneous catalysts are also being explored to simplify product purification and enable catalyst recycling, aligning with green chemistry principles. rsc.org Materials like hydrotalcite, a type of layered double hydroxide, can be used as supports for catalytically active metal species, providing a robust and reusable system for various organic transformations. rsc.org Similarly, Silica Boron Sulfonic Acid has been reported as an efficient, reusable catalyst for thiocyanation reactions in water. sapub.org More recently, novel earth-abundant metal catalysts, such as a Cobalt(II) complex, have been designed and investigated for their potential in CO₂ reduction reactions, showcasing the expanding scope of catalyst development in related fields. beilstein-journals.org

Table 2: Examples of Catalytic Systems for Thiocyanate Synthesis and Transformation

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Photocatalyst | Eosin Y | Visible-light mediated synthesis of α-thiocyanato ketones. | rsc.org |

| Photocatalyst | Iridium(III) bis-cyclometallated complexes | Oxidative thiocyanation of indolines. | nih.govrsc.org |

| Heterogeneous Acid Catalyst | Silica Boron Sulfonic Acid (SBSA) | Regioselective thiocyanation of aromatic compounds in water. | sapub.org |

| Homogeneous Catalyst System | I₂/DMSO | Synthesis of α-ketoamides from arylmethyl ketones and thiocyanates. | mdpi.com |

| Heterogeneous Support | Hydrotalcite (HT) | Supports for nanostructured metal catalysts for various selective transformations. | rsc.org |

Chemo- and Enantioselective Methodologies for Complex Molecule Synthesis

A major challenge and opportunity in utilizing this compound is controlling chemo- and enantioselectivity in its reactions. As a prochiral ketone, the carbonyl group offers a handle for asymmetric transformations to create chiral molecules, which are of paramount importance in medicinal chemistry.

Chemoenzymatic methods are particularly promising. nih.govnih.gov Ketoreductase (KRED) enzymes, for example, can reduce the ketone of an α-keto thiocyanate to a secondary alcohol with high enantioselectivity. nih.gov This opens a pathway to chiral β-hydroxysulfides, which are valuable synthetic intermediates. nih.gov Such biocatalytic approaches are attractive due to their high selectivity, mild operating conditions, and environmental compatibility. nih.gov

In chemocatalysis, the development of chiral catalysts for the asymmetric hydrogenation of related unsaturated precursors, like 2-oxazolones, demonstrates the potential for creating stereogenic centers. rsc.org Ruthenium(II)-NHC catalysts have been shown to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.org The principles from these systems could be adapted for reactions involving this compound, where the thiocyanate group could either be a directing group or a subsequent point of diversification. The goal is to perform transformations that selectively target one functional group while leaving the other intact for further reactions, or to engage both in a controlled cascade sequence.

Integration of Computational Design with Synthetic Research

Computational design is increasingly becoming an indispensable partner in synthetic chemistry research. tudelft.nlnih.gov By modeling reaction pathways and predicting molecular properties, computational tools can accelerate the discovery and optimization of synthetic routes involving this compound.

Density Functional Theory (DFT) calculations, for example, can be used to study the electronic and geometric properties of reactants, intermediates, and transition states. researchgate.net This provides deep mechanistic insights that can help explain observed reactivity and selectivity, and guide the design of more effective catalysts or reaction conditions. researchgate.net For instance, understanding the transition state of a catalytic cycle can reveal why a particular catalyst is efficient or why a reaction yields a specific stereoisomer.

Beyond mechanistic studies, computational approaches can screen virtual libraries of potential catalysts or substrates, prioritizing the most promising candidates for experimental validation. tudelft.nl This can significantly reduce the time and resources spent on trial-and-error experimentation. As computational power grows and algorithms become more sophisticated, the synergy between computational design and synthetic research will be crucial for tackling complex challenges, such as designing highly selective catalysts for transformations of multifunctional molecules like this compound. researchgate.netlalavision.com

Potential Applications in Advanced Materials Science and Pharmaceutical Intermediates

The unique structure of this compound makes it a valuable precursor for both advanced materials and pharmaceuticals. The thiocyanate group is a versatile synthon that can be readily converted into other sulfur-containing functionalities, while the ketone allows for a wide range of classical carbonyl chemistry and C-C bond-forming reactions. sapub.orgtandfonline.com

In pharmaceutical synthesis, α-keto thiocyanates are key intermediates for building a variety of heterocyclic compounds that form the core of many bioactive molecules. tandfonline.comresearchgate.net For example, they can be used to synthesize substituted thiazoles, thieno[2,3-d]pyrimidines, and 2-imino-1,3-oxathiolanes, which are scaffolds found in compounds with potential anticancer, anti-inflammatory, or antiviral properties. researchgate.netiaea.orgsrce.hr The ability to introduce chirality, as discussed previously, further enhances its value as a building block for complex drug targets.

In materials science, the thiocyanate ligand has been used to construct metal-organic frameworks (MOFs) and coordination polymers. chemrxiv.org Recently, thiocyanate-based frameworks with perovskite-analogue structures have been reported, exhibiting interesting optical properties and the ability to host guest molecules. chemrxiv.org The bifunctionality of this compound could potentially be exploited to create novel polymers or functional materials where the keto group allows for polymerization or surface grafting, and the thiocyanate moiety imparts specific electronic or coordination properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-oxopropyl thiocyanate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, 6-methyluracil derivatives react with chloroacetone (molar ratio 1:1.5) in acetone at 80–85°C for 6 hours, using calcined K₂CO₃ as a base . Optimization of reaction time, temperature, and stoichiometry is critical. TLC and elemental analysis are recommended for monitoring reaction progress and purity validation .

Q. How can thiocyanate functional groups be quantitatively analyzed in complex mixtures containing this compound?

- Methodology : Use recovery tests with spiked thiocyanate standards and statistical validation (e.g., ANOVA, t-tests) to ensure accuracy. For example, spike known concentrations into samples and compare analytical results (e.g., via ion chromatography or spectrophotometry) to calculate recovery rates (ideally 95–105%) . Internal standards (e.g., 4.8–5.4 mg/L thiocyanate) and control limits ensure reproducibility .

Q. What spectroscopic techniques are effective for characterizing the structure of this compound?

- Methodology : FT-IR is critical for identifying the thiocyanate bonding mode (C≡N stretch at ~2050–2150 cm⁻¹). Compare experimental data with reference compounds to distinguish between M-NCS (thiocyanate) and M-SCN (isothiocyanate) coordination modes. Quantitative analysis of C-N and C-S stretching frequencies via spreadsheet tools enhances accuracy .

Advanced Research Questions

Q. How do kinetic instabilities in thiocyanate complexes affect equilibrium studies of this compound derivatives?

- Methodology : Stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) can resolve fast equilibria. For iron(III)-thiocyanate systems, measure absorbance spectra immediately after mixing to account for kinetic instability. This approach yields lower equilibrium constants (e.g., K = 0.025 M⁻¹ for Fe(SCN)²⁺) and more accurate molar absorptivities than traditional methods .

Q. What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder or nucleophilic addition reactions?

- Methodology : Density functional theory (DFT) calculations can model electron density distribution and frontier molecular orbitals. For example, dimethyl acetylenedicarboxylate (DMAD), a structurally similar dienophile, exhibits reactivity patterns predictable via HOMO-LUMO gap analysis. Apply similar methods to this compound to identify reactive sites .

Q. How can conflicting data on thiocyanate’s biological effects be resolved when studying this compound derivatives?

- Methodology : Conduct dose-response studies to identify optimal concentration ranges. For instance, thiocyanate exhibits an L-shaped association with chronic kidney disease (CKD), where benefits plateau at ~2.6 mg/L . Use cross-sectional studies (e.g., NHANES data) combined with mechanistic in vitro assays to disentangle protective vs. toxic effects.

Data Contradictions and Resolution Strategies

Q. Why do reported equilibrium constants for thiocyanate complexes vary across studies?

- Resolution : Variations arise from differences in ionic strength (e.g., 0.5 M vs. 1.0 M), temperature, and analytical methods. Standardize conditions (e.g., 25°C, 0.5 M ionic strength) and validate results using global data analysis to harmonize discrepancies .

Q. How to address inconsistencies in synthetic yields of this compound derivatives?

- Resolution : Optimize solvent polarity (e.g., DMF vs. acetone) and base strength (KOH vs. K₂CO₃). For example, arylisothiocyanate reactions in DMF with KOH yield intermediates (e.g., 4A, 4B) with higher purity than less polar solvents .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the thiocyanate group.

- Analysis : Cross-validate spectroscopic data (FT-IR, NMR) with computational simulations (e.g., Gaussian) for structural confirmation.

- Data Reporting : Include raw datasets (e.g., absorbance values, synthetic yields) as supplementary materials to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |